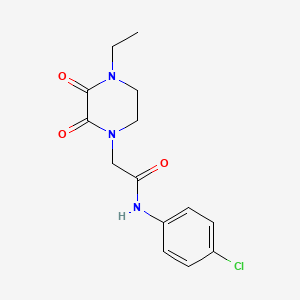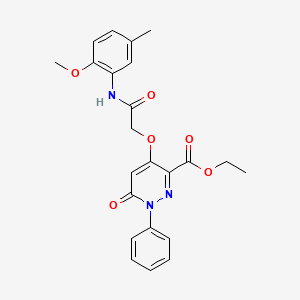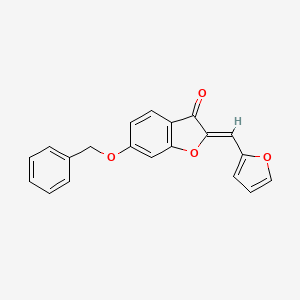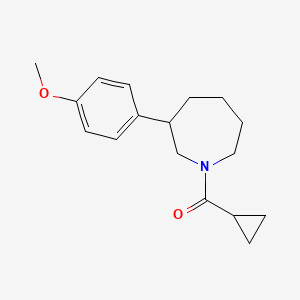![molecular formula C23H26N2O3S2 B2775976 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1251662-51-7](/img/structure/B2775976.png)
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
Polyamide Synthesis
Ubale et al. (2001) explored the synthesis of aromatic–aliphatic polyamides using a direct phosphorylation reaction. The study focused on preparing polyamides that are readily soluble in aprotic polar solvents and can be cast into transparent and flexible films, indicating potential applications in materials science Ubale et al., 2001.
X-ray Structures and Computational Studies
Nycz et al. (2011) conducted X-ray structural analysis and computational studies on several cathinones, providing insights into the structural characteristics of similar compounds Nycz et al., 2011.
Biological Activity
Research on thiophene-3-carboxamide derivatives by Vasu et al. (2003) showed antibacterial and antifungal activities. These compounds' structural analyses highlight the importance of molecular conformation in biological efficacy Vasu et al., 2003.
Applications in Materials Science
Polyamide-imides Properties
Shockravi et al. (2009) prepared organic-soluble polyamide-imides featuring flexible ether and sulfide links. These materials showed good solubility in various solvents and excellent thermal stability, indicating their utility in high-performance applications Shockravi et al., 2009.
Dimethyl Bithiophenedicarboxylates Synthesis
Pomerantz et al. (2002) described the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, contributing to our understanding of molecular conformations in solid-state chemistry Pomerantz et al., 2002.
Antimicrobial and Antifungal Activities
- Antimicrobial Activity: Sowmya et al. (2018) reported on the synthesis and antimicrobial activity of thiophenyl pyrazoles and isoxazoles, showcasing the potential of these compounds in developing new antimicrobial agents Sowmya et al., 2018.
properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-15(2)18-7-9-19(10-8-18)24-23(26)22-21(12-13-29-22)30(27,28)25(5)20-11-6-16(3)17(4)14-20/h6-15H,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUJQQGQVCSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)


![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
